

Spectroscopic Confirmation of 3-(Dibutylamino)propylamine: A Comparative Guide

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Compound of Interest

Compound Name: *3-(Dibutylamino)propylamine*

Cat. No.: B091833

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For researchers, scientists, and drug development professionals, rigorous structural confirmation of chemical compounds is paramount. This guide provides a comparative analysis of spectroscopic data for **3-(Dibutylamino)propylamine**, a versatile diamine, against key alternatives. By presenting nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, this document serves as a practical reference for the unambiguous identification and quality assessment of this compound.

Introduction to Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for elucidating the structure of organic molecules. ^1H and ^{13}C NMR provide detailed information about the hydrogen and carbon framework, respectively, including the chemical environment, connectivity, and stereochemistry of atoms. IR spectroscopy, on the other hand, identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

This guide focuses on the characteristic spectral features of **3-(Dibutylamino)propylamine** and compares them with those of a primary diamine, 1,3-diaminopropane, and a secondary diamine, N,N'-dibutyl-1,3-propanediamine. This comparative approach highlights the unique spectral signatures of a molecule containing both a tertiary and a primary amine, facilitating its distinction from similar structures.

Comparative Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **3-(Dibutylamino)propylamine** and its selected alternatives.

^1H Nuclear Magnetic Resonance (NMR) Data

Compound	Functional Group	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3-(Dibutylamino)propylamine	Primary Amine	~1.1	s (broad)	2H	-NH ₂
Propyl Linker		~1.5	m	2H	-CH ₂ -CH ₂ -CH ₂ -
Propyl Linker		~2.3	t	2H	N-CH ₂ -CH ₂ -
Propyl Linker		~2.6	t	2H	-CH ₂ -NH ₂
Butyl Group		~0.9	t	6H	-CH ₃
Butyl Group		~1.3	m	4H	-CH ₂ -CH ₃
Butyl Group		~1.4	m	4H	-CH ₂ -CH ₂ -CH ₃
Butyl Group		~2.3	t	4H	N-(CH ₂ -CH ₂ -CH ₂) ₂
1,3-Diaminopropane[1]	Primary Amine	~1.15	s (broad)	4H	-NH ₂
Propyl Linker		~1.59	quintet	2H	-CH ₂ -CH ₂ -CH ₂ -
Propyl Linker		~2.76	t	4H	H ₂ N-CH ₂ -
N,N'-Dibutyl-1,3-propanediamine	Secondary Amine	~0.9	t	6H	-CH ₃
~1.3-1.5		m	8H	-CH ₂ -CH ₂ -CH ₃	

~1.7	quintet	2H	-CH ₂ -CH ₂ - CH ₂ -
~2.6	t	4H	-NH-CH ₂ -
~2.7	t	2H	-NH-

¹³C Nuclear Magnetic Resonance (NMR) Data

Compound	Carbon Environment	Chemical Shift (δ , ppm)
3-		
(Dibutylamino)propylamine[2] [3]	Butyl -CH ₃	~14.2
Butyl -CH ₂ -CH ₃		~20.8
Propyl -CH ₂ -CH ₂ -CH ₂ -		~28.9
Butyl -CH ₂ -CH ₂ -CH ₃		~30.0
Propyl -CH ₂ -NH ₂		~40.5
Butyl N-CH ₂ -		~52.6
Propyl N-CH ₂ -		~54.9
1,3-Diaminopropane[1][4]	-CH ₂ -CH ₂ -CH ₂ -	~37.5
H ₂ N-CH ₂ -		~39.9
N,N'-Dibutyl-1,3- propanediamine	Butyl -CH ₃	~14.0
Butyl -CH ₂ -CH ₃		~20.5
Propyl -CH ₂ -CH ₂ -CH ₂ -		~30.0
Butyl -CH ₂ -CH ₂ -CH ₃		~32.3
Butyl -NH-CH ₂ -		~47.5
Propyl -NH-CH ₂ -		~49.9

Infrared (IR) Spectroscopy Data

Compound	Functional Group	Wavenumber (cm ⁻¹)	Description
3-(Dibutylamino)propylamine[5][6]	N-H Stretch (Primary Amine)	~3360, ~3280	Two sharp bands
C-H Stretch	~2950-2800	Strong, broad	
N-H Bend (Primary Amine)	~1600	Scissoring	
C-N Stretch	~1120		
1,3-Diaminopropane[7][8]	N-H Stretch (Primary Amine)	~3350, ~3270	Two sharp bands
C-H Stretch	~2930-2850	Strong	
N-H Bend (Primary Amine)	~1600	Scissoring	
C-N Stretch	~1070		
N,N'-Dibutyl-1,3-propanediamine	N-H Stretch (Secondary Amine)	~3280	Single sharp band
C-H Stretch	~2950-2800	Strong, broad	
N-H Bend (Secondary Amine)	~1560		
C-N Stretch	~1130		

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of the liquid amine sample into a clean, dry vial.

- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Thoroughly mix the sample until it is fully dissolved.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- If an internal standard is required, add a small amount of tetramethylsilane (TMS) and mix.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- For ¹H NMR, acquire the spectrum using a standard pulse program.
- For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.^[9] A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Attenuated Total Reflectance (ATR) - IR Spectroscopy

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

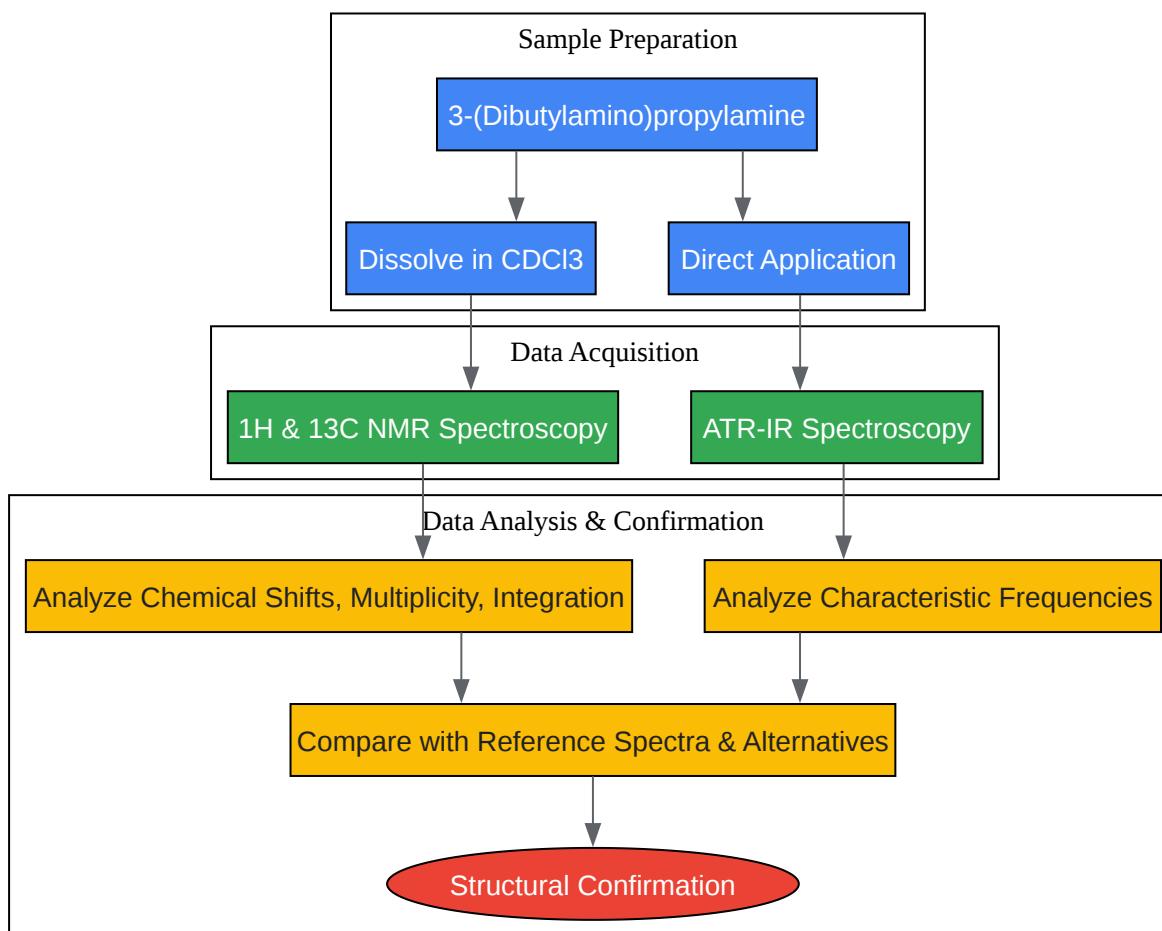
Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.^[10]
- Place a small drop of the liquid amine sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

- After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and confirmation of **3-(Dibutylamino)propylamine**.



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Caption: Workflow for Spectroscopic Confirmation.

Conclusion

The spectroscopic data presented provides a clear and objective basis for the confirmation of **3-(Dibutylamino)propylamine**. The presence of characteristic signals in both NMR and IR spectra, such as the distinct N-H stretches for the primary amine, the specific chemical shifts of the propyl and butyl groups in both ¹H and ¹³C NMR, allows for its unambiguous identification. By comparing these spectral features with those of primary and secondary diamine alternatives, researchers can confidently verify the structure and purity of their samples, ensuring the integrity of their research and development activities.

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